molecular formula C8H9F3N4O2 B2490917 2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2460755-08-0

2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B2490917
CAS RN: 2460755-08-0
M. Wt: 250.181
InChI Key: MXSHMNCOYOWICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives have been widely used in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo [1,5- a ]pyrimidine ring led to increased drug activity . Thirteen compounds were found to be active, with IC 50 values ranging from 0.023 to 20 µM in the anti-HRP2 and hypoxanthine assays .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are as follows: Melting point: 251 °C; Yield: 91%; IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 3.87 (s, 3H, OCH 3), 3.90 (s, 3H, OCH 3), 6.24 (s, 2H, NH 2, exchangeable with D 2 O), 7.00-7.02 (d, 2H, J =8.0 Hz, 3′′,5′′-H), 7.05-7.07 (d, 2H, J =8.0 Hz, 3′,5′-H), 7.50 (s, 1H, 6-H), 7.86-7.88 (d, 2H, J =8.0 Hz, 2′,6′-H), 8.19-8.22 (d, 2H, J =8.0 Hz, 2′′,6′′-H); 13 C NMR (100 MHz, DMSO-d 6): δ 55.94, 103.16, 114.80, 114.87, 123.42, 128.40, 129.73, 147.37, 147.41, 147.49, 153.17, 156.23, 160.67, 162.47; MS: m/z 443.16 [M+1] +; Elemental analysis: Calcd. for C 21 H 17 F 3 N 6 O 2: C, 57.01; H, 3.87; N, 19.00; Found: C, 57.42; H, 3.49; N, 19.45 .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is also a focus of current research .

properties

IUPAC Name

2-methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N4O2/c1-4-6(15(16)17)7-12-3-2-5(8(9,10)11)14(7)13-4/h5,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHMNCOYOWICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCNC2=C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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